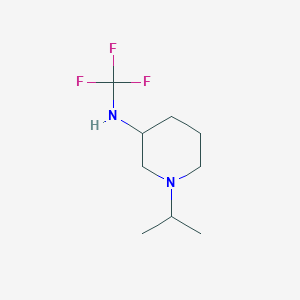
1-isopropyl-N-(trifluoromethyl)piperidin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-isopropyl-N-(trifluoromethyl)piperidin-3-amine is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine with one nitrogen atom. Compounds containing the piperidine moiety are significant in medicinal chemistry due to their wide range of biological activities and applications in drug design .
Méthodes De Préparation
The synthesis of 1-isopropyl-N-(trifluoromethyl)piperidin-3-amine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction between an isopropylamine derivative and a trifluoromethyl-containing reagent can lead to the formation of the desired piperidine derivative . Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity, utilizing catalysts and controlled reaction environments .
Analyse Des Réactions Chimiques
1-isopropyl-N-(trifluoromethyl)piperidin-3-amine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Applications De Recherche Scientifique
1-isopropyl-N-(trifluoromethyl)piperidin-3-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and interactions with biological targets.
Mécanisme D'action
The mechanism of action of 1-isopropyl-N-(trifluoromethyl)piperidin-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
1-isopropyl-N-(trifluoromethyl)piperidin-3-amine can be compared with other piperidine derivatives, such as:
1-Benzylpyrrolidine-3-amine: Known for its antiaggregatory and antioxidant effects.
Piperine: A naturally occurring piperidine derivative with antioxidant and anti-inflammatory properties.
Evodiamine: Exhibits antiproliferation and antimetastatic effects on various types of cancers.
The uniqueness of this compound lies in its specific trifluoromethyl group, which can impart distinct chemical and biological properties compared to other piperidine derivatives .
Propriétés
Formule moléculaire |
C9H17F3N2 |
|---|---|
Poids moléculaire |
210.24 g/mol |
Nom IUPAC |
1-propan-2-yl-N-(trifluoromethyl)piperidin-3-amine |
InChI |
InChI=1S/C9H17F3N2/c1-7(2)14-5-3-4-8(6-14)13-9(10,11)12/h7-8,13H,3-6H2,1-2H3 |
Clé InChI |
SSFXCYGZUFTSAC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N1CCCC(C1)NC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















